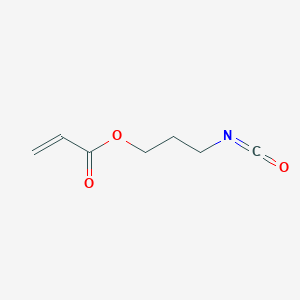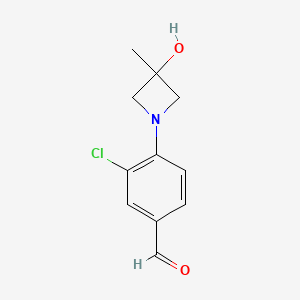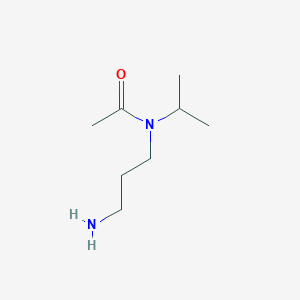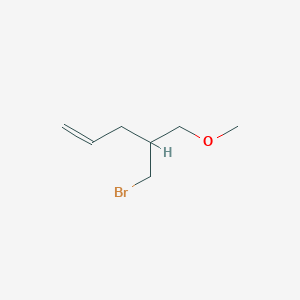![molecular formula C9H15Cl B13193926 2-(2-Chloroethyl)bicyclo[2.2.1]heptane CAS No. 184030-99-7](/img/structure/B13193926.png)
2-(2-Chloroethyl)bicyclo[2.2.1]heptane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Chloroethyl)bicyclo[221]heptane is a chemical compound with the molecular formula C9H15Cl It is a derivative of norbornane, a bicyclic hydrocarbon, and features a chloroethyl group attached to the bicyclo[221]heptane structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chloroethyl)bicyclo[2.2.1]heptane typically involves the reaction of norbornene with chloroethyl chloride in the presence of a catalyst. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The process can be summarized as follows:
Starting Materials: Norbornene and chloroethyl chloride.
Catalyst: A suitable catalyst such as aluminum chloride or boron trifluoride.
Reaction Conditions: The reaction is conducted at a temperature range of 0-50°C, under an inert atmosphere to prevent unwanted side reactions.
Purification: The product is purified using standard techniques such as distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the process.
Análisis De Reacciones Químicas
Types of Reactions
2-(2-Chloroethyl)bicyclo[2.2.1]heptane undergoes various chemical reactions, including:
Substitution Reactions: The chloroethyl group can be substituted with other nucleophiles such as hydroxide, amine, or thiolate ions.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction Reactions: Reduction of the chloroethyl group can yield ethyl derivatives.
Common Reagents and Conditions
Substitution: Sodium hydroxide or potassium hydroxide in aqueous or alcoholic medium.
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products Formed
Substitution: Formation of 2-(2-Hydroxyethyl)bicyclo[2.2.1]heptane or 2-(2-Aminoethyl)bicyclo[2.2.1]heptane.
Oxidation: Formation of 2-(2-Oxoethyl)bicyclo[2.2.1]heptane.
Reduction: Formation of 2-(2-Ethyl)bicyclo[2.2.1]heptane.
Aplicaciones Científicas De Investigación
2-(2-Chloroethyl)bicyclo[2.2.1]heptane has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-(2-Chloroethyl)bicyclo[2.2.1]heptane involves its interaction with various molecular targets. The chloroethyl group can undergo nucleophilic substitution reactions, leading to the formation of new chemical bonds. This reactivity is exploited in synthetic chemistry to create novel compounds with desired properties.
Comparación Con Compuestos Similares
Similar Compounds
2-Chlorobicyclo[2.2.1]heptane: A closely related compound with a similar structure but lacking the ethyl group.
2-Methylbicyclo[2.2.1]heptane: Another derivative of norbornane with a methyl group instead of a chloroethyl group.
2,2,3-Trimethylbicyclo[2.2.1]heptane: A more heavily substituted derivative with three methyl groups.
Uniqueness
2-(2-Chloroethyl)bicyclo[2.2.1]heptane is unique due to the presence of the chloroethyl group, which imparts distinct reactivity and potential applications compared to its analogs. This compound’s ability to undergo various chemical transformations makes it a valuable intermediate in organic synthesis and industrial applications.
Propiedades
Número CAS |
184030-99-7 |
|---|---|
Fórmula molecular |
C9H15Cl |
Peso molecular |
158.67 g/mol |
Nombre IUPAC |
2-(2-chloroethyl)bicyclo[2.2.1]heptane |
InChI |
InChI=1S/C9H15Cl/c10-4-3-9-6-7-1-2-8(9)5-7/h7-9H,1-6H2 |
Clave InChI |
RTYXJESPJKCWHN-UHFFFAOYSA-N |
SMILES canónico |
C1CC2CC1CC2CCCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[2-(Pyridin-2-YL)ethyl]thiolan-3-amine](/img/structure/B13193844.png)

![2-[1-(Aminomethyl)-2-methylcyclopentyl]-2-hydroxypropanal](/img/structure/B13193860.png)
![2-[(1S,2S,3R)-2-amino-3-(trifluoromethyl)cyclopropyl]acetic acid](/img/structure/B13193865.png)

![1-[2-Amino-1-(4-ethylphenyl)ethyl]cyclobutane-1-carboxylic acid](/img/structure/B13193871.png)
![1-[(tert-Butoxy)carbonyl]-4-chloro-2-methylpyrrolidine-2-carboxylic acid](/img/structure/B13193883.png)

![2-{6-ethyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-2-yl}acetonitrile](/img/structure/B13193891.png)



![5-{4-ethyl-7-oxabicyclo[4.1.0]heptan-1-yl}-1-methyl-1H-pyrazole](/img/structure/B13193919.png)

